4-(4-Iodophenyl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGNSIRIUEMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-12-4 | |
| Record name | 4'-Iodobiphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Aryl Carboxylic Acids and Halogenated Biphenyls As Molecular Scaffolds
The structural framework of 4-(4-Iodophenyl)benzoic acid is composed of two key components: an aryl carboxylic acid and a halogenated biphenyl (B1667301). Both of these moieties are independently significant as molecular scaffolds in chemical synthesis.
Aryl carboxylic acids are among the most abundant and versatile building blocks in organic chemistry. acs.org Their prevalence in commercially available starting materials makes them attractive for developing new synthetic methodologies. acs.orgprinceton.edu The carboxylic acid group is a robust functional handle that can participate in a wide array of chemical reactions, including esterification, amidation, and various cross-coupling reactions. acs.orgontosight.aicymitquimica.com In recent years, innovative methods have emerged that utilize aryl carboxylic acids in decarboxylative functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. princeton.eduacs.org This adaptability makes them crucial in the late-stage functionalization of complex molecules, including pharmaceuticals, where they can be used to modify existing drugs to improve their properties. acs.orgrsc.orgrsc.org
Halogenated biphenyls are another important class of compounds, serving as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and heat transfer fluids. scivisionpub.com The biphenyl unit itself is a common structural motif in a wide range of pharmacologically active compounds. scivisionpub.comarabjchem.org The introduction of halogen atoms, such as iodine, onto the biphenyl skeleton significantly enhances its synthetic utility. arabjchem.orgfiveable.me The carbon-halogen bond, particularly the carbon-iodine bond, is relatively reactive and can readily participate in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. liv.ac.ukacs.org This reactivity allows for the construction of more complex, poly-substituted biphenyl systems which are of interest for their potential biological activities and applications in materials science. scivisionpub.comacs.org
Structural Attributes and Their Implications for Chemical Design and Reactivity Potential
Strategic Design of Retrosynthetic Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnection points are the C-C bond of the biphenyl system and the C-I bond. amazonaws.come3s-conferences.org This leads to several potential synthetic strategies.
One common retrosynthetic approach involves the formation of the biphenyl core first, followed by iodination. This pathway starts with 4-phenylbenzoic acid, which can be synthesized from more readily available precursors. Another strategy involves the coupling of two functionalized benzene (B151609) rings, one containing the carboxylic acid group (or a precursor) and the other bearing the iodine atom. The choice of strategy often depends on the availability of starting materials, desired yield, and the need to control regioselectivity.
Classical and Modern Approaches to Biphenyl Carboxylic Acid Formation
The construction of the biphenyl carboxylic acid framework is a critical step in many synthetic routes to this compound. Both classical and modern methods are employed for this purpose. bohrium.comresearchgate.net
Grignard Reaction-Based Syntheses
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. gmu.eduyoutube.comyoutube.commasterorganicchemistry.com In the context of biphenyl carboxylic acid synthesis, a Grignard reagent, such as phenylmagnesium bromide, can react with a suitable electrophile. youtube.comyoutube.com For instance, the reaction of phenylmagnesium bromide with carbon dioxide (dry ice) followed by an acidic workup yields benzoic acid. youtube.comyoutube.com To synthesize 4-phenylbenzoic acid, a more elaborate strategy is required, often involving the coupling of a Grignard reagent with a halogenated benzoic acid derivative. A significant side reaction in Grignard reagent formation is the coupling of the organomagnesium compound to form a biphenyl byproduct. youtube.com
| Reactants | Product | Notes |
| Phenylmagnesium bromide, Carbon Dioxide | Benzoic Acid | Followed by acidic workup. youtube.comyoutube.com |
| Bromobenzene, Magnesium | Phenylmagnesium bromide | Biphenyl is a common byproduct. youtube.com |
Palladium-Catalyzed Coupling Strategies (e.g., Negishi Coupling, Kumada Coupling)
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. researchgate.netnih.govresearchgate.net These methods have become indispensable for the synthesis of biphenyl derivatives. bohrium.comresearchgate.netnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgambeed.com It is known for its high functional group tolerance and has been applied to the synthesis of complex molecules, including biphenyls. wikipedia.orgresearchgate.netnih.gov For example, the coupling of an arylzinc reagent with an iodinated benzoic acid derivative can provide the biphenyl carboxylic acid core. rsc.org
| Coupling Partners | Catalyst | Product | Yield |
| o-Tolylzinc chloride, o-Iodotoluene | Tetrakis(triphenylphosphine)palladium(0) | Biphenyl | - |
| Homopropargyl zinc reagent, Vinyl iodide | - | δ-trans-Tocotrienoloic acid intermediate | Quantitative |
Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. nih.govmdpi.com It is a powerful tool for the formation of C-C bonds. researchgate.netnih.gov For instance, the reaction of phenylmagnesium bromide with a halogenated benzoic acid derivative in the presence of a suitable catalyst can yield 4-phenylbenzoic acid. Nickel catalysts are often preferred due to their lower cost and toxicity compared to palladium. nih.gov
| Aryl Halide | Grignard Reagent | Catalyst | Product | Yield |
| Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | Ni complex | 4'-Methoxy-2-methyl-biphenyl | 87% |
| Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | Pd catalyst | 4'-Methoxy-2-methyl-biphenyl | 94% |
| Chlorobenzene | Phenylmagnesium chloride | Ni(I) complex | 1,1'-Biphenyl | 100% (at 60°C) |
Selective Iodination Techniques on Aromatic Systems
The introduction of an iodine atom onto the aromatic ring is a crucial final step in many synthetic routes to this compound. Selective iodination is key to obtaining the desired isomer. nih.gov
Direct Electrophilic Iodination Methods
Direct electrophilic iodination involves the reaction of an aromatic compound with an electrophilic iodine source. organic-chemistry.org The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring. For 4-phenylbenzoic acid, the phenyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director.
Various reagents and conditions have been developed for direct iodination. A common method involves the use of iodine in the presence of an oxidizing agent. chemicalbook.comgoogle.comprepchem.com For example, 4-bromobiphenyl (B57062) can be iodinated with iodine and periodic acid to give 4-bromo-4'-iodobiphenyl (B185808) in high yield. chemicalbook.com Another approach utilizes iodine and hydrogen peroxide. google.com Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been reported as an efficient method. nih.gov
| Substrate | Iodinating Agent/System | Product | Yield |
| 4-Bromobiphenyl | Iodine, Periodic acid dihydrate | 4-Bromo-4'-iodobiphenyl | 93% chemicalbook.com |
| 4-Bromobiphenyl | Iodine, Hydrogen peroxide | 4-Bromo-4'-iodobiphenyl | 95% google.com |
| Biphenyl | Iodine, Sodium peroxydisulfate | 4-Iodobiphenyl (B74954) | 62% prepchem.com |
| Benzoic Acid | Iodine, NaIO4, H2SO4 | Iodo-benzoic acid | - rsc.org |
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to introduce iodine. manac-inc.co.jp This reaction typically involves the treatment of an aryl bromide or chloride with an iodide salt, often in the presence of a copper or palladium catalyst. nih.govacs.orgfrontiersin.org This method can be advantageous when direct iodination proves difficult or lacks selectivity. Copper(I) iodide with a diamine ligand is a particularly effective catalyst system for the conversion of aryl bromides to aryl iodides. acs.orgfrontiersin.org Photo-induced, metal-free aromatic Finkelstein reactions have also been developed, offering a milder alternative. nih.govfrontiersin.org
| Substrate | Reagents | Catalyst System | Product |
| Aryl Bromides | Sodium Iodide | Copper(I) iodide, (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine | Aryl Iodides nih.govfrontiersin.org |
| Aryl Bromides | Sodium Iodide | Copper(I) oxide, L-proline | Aryl Iodides nih.gov |
| Aryl Bromides | Sodium Iodide, Molecular Iodine | UV light | Aryl Iodides nih.govfrontiersin.org |
| Aryl Iodides | - | Dinuclear palladium(I) complex with bridging bromides | Aryl Bromides nih.govfrontiersin.org |
Green Chemistry Principles in Synthetic Route Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be made more sustainable by implementing these principles.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. bohrium.com Research has demonstrated the feasibility of solvent-free or reduced-solvent reactions for the synthesis of related compounds.
Mechanochemical methods, such as grinding reactants together in a mortar and pestle or using ball-milling, can facilitate solid-state reactions, eliminating the need for a solvent. mdpi.comresearchgate.net For instance, the Wittig reaction to produce stilbene (B7821643) derivatives has been successfully performed under solvent-free conditions by grinding the reactants. researchgate.net Similarly, the synthesis of acylhydrazones from hydrazides of iodobenzoic acids has been achieved through mechanochemical means. mdpi.com
Another approach is the use of greener solvents like water or deep eutectic solvents (DESs). nih.govresearchgate.netscispace.com DESs are mixtures of compounds that have a much lower melting point than their individual components and can act as effective, environmentally benign reaction media. researchgate.netscispace.com For example, the esterification of benzoic acid has been successfully carried out using a deep eutectic solvent as both the solvent and catalyst. researchgate.netscispace.com
| Reaction Type | Approach | Key Findings | Reference |
| Wittig Reaction | Solvent-free grinding | Production of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene without solvent. | researchgate.net |
| Acylhydrazone Synthesis | Mechanochemical | Solvent-free synthesis of acylhydrazones from iodobenzoic acid hydrazides. | mdpi.com |
| Esterification | Deep Eutectic Solvent | Efficient and recyclable catalytic system for benzoic acid esterification. | researchgate.netscispace.com |
Efficient and recyclable catalysts are central to sustainable chemical synthesis. They reduce waste by being reusable over multiple reaction cycles and can lead to higher reaction rates and selectivity, minimizing energy consumption. researchgate.netmdpi.com
In the context of synthesizing precursors or related structures to this compound, various catalytic systems have been explored for their efficiency and recyclability. For example, iron-catalyzed cross-coupling reactions are advantageous due to the low cost and low toxicity of iron. orgsyn.org These reactions often proceed rapidly at or below room temperature. orgsyn.org
Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to separate and recycle. nih.gov For instance, catalysts derived from spent lithium-ion batteries have been repurposed for organic synthesis, demonstrating a circular economy approach. mdpi.com Research has also focused on developing robust catalysts that resist leaching and sintering, ensuring their longevity and continued activity over multiple uses. researchgate.net
| Catalyst Type | Reaction | Advantages | Reference |
| Iron-based | Cross-coupling | Low cost, low toxicity, high reaction rates. | orgsyn.org |
| Recycled from waste | Various organic syntheses | Promotes circular economy, sustainable sourcing. | mdpi.com |
| Heterogeneous | Hydrogenation, Oxidation | Facile recovery and reuse, improved stability. | nih.govresearchgate.net |
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. acs.orgotavachemicals.com
Maximizing the yield of the desired product while maintaining high purity is a primary goal of process optimization. acs.org This often involves a multi-faceted approach, including the careful selection of reagents, catalysts, and reaction conditions.
Fine-tuning reaction conditions is critical for optimizing a chemical process. acs.org Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables (e.g., temperature, pressure, reactant concentrations) on the reaction outcome, allowing for the identification of optimal conditions more efficiently than one-factor-at-a-time (OFAT) approaches. acs.org
For example, in the synthesis of various benzoic acid derivatives, temperature has been shown to be a critical parameter affecting reaction rates and conversion. scispace.com In some cases, increasing the temperature can lead to higher yields, but it may also promote the formation of impurities. acs.org Therefore, a careful balance must be struck. The concentration of reactants and catalysts also plays a crucial role; for instance, using an excess of one reagent might drive the reaction to completion but could complicate purification.
| Parameter | Effect on Synthesis | Optimization Strategy |
| Temperature | Influences reaction rate and selectivity. | Systematic screening to find the optimal balance between yield and purity. scispace.comacs.org |
| Pressure | Can be critical for reactions involving gases. | Controlled application to enhance reaction rates or shift equilibrium. |
| Concentration | Affects reaction kinetics and equilibrium. | Optimization to maximize throughput and minimize side reactions. acs.org |
Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide generally makes it a superior substrate compared to the corresponding bromides or chlorides in these transformations. nih.govmit.edu
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboranes and organic halides. libretexts.org In the case of this compound, the aryl iodide group readily participates in this reaction. For instance, the coupling of 4-iodo-benzoic acid with phenylboronic acid can be efficiently catalyzed by a palladium complex in the presence of a base. nih.gov
A study on aqueous Suzuki-Miyaura coupling reactions demonstrated that 4-iodo-benzoic acid could achieve quantitative conversion even at room temperature with a low palladium loading (0.1 mol%). nih.gov This highlights the high reactivity of the C-I bond in this substrate. The reaction is typically carried out using a palladium catalyst such as palladium acetate (B1210297) or a pre-catalyst like Na₂PdCl₄, often in combination with a phosphine (B1218219) ligand. nih.govrsc.org The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and outcome. rsc.org
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-benzoic acid with Phenylboronic acid nih.gov
| Entry | Pd Loading (%) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 1 | 0.01 | 70 | 100 |
| 2 | 0.1 | Room Temp | 100 |
| 3 | 1 | Room Temp | - |
Data sourced from model reactions studying the effect of reaction parameters on the Suzuki–Miyaura coupling reaction between a phenylboronic acid model compound and 4-iodo-benzoic acid in water. The palladium catalyst system used was Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl > OTf, making this compound an excellent substrate. wikipedia.org
For example, the coupling of iodobenzene (B50100) with terminal alkynes proceeds smoothly, and this reactivity extends to derivatives like this compound. nih.gov The reaction can be carried out using various palladium catalysts, including Pd(PPh₃)₄, and a copper salt like CuI in the presence of a base such as an amine. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.orgorganic-chemistry.org
Heck and Stille Coupling Variants
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This reaction is a powerful tool for forming substituted alkenes, generally with high stereoselectivity. organic-chemistry.org The higher reactivity of aryl iodides compared to bromides and chlorides is also observed in Heck reactions, often leading to higher yields. nih.gov For instance, in the synthesis of phenanthridinone analogues, the iodo derivative gave a 91% yield compared to 67% for the bromo derivative under similar conditions. nih.gov
Stille Reaction: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide variety of functional groups. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrsc.org Aryl iodides are preferred substrates due to their faster reaction rates under milder conditions compared to bromides. wikipedia.org
Mechanistic Insights into Catalytic Cycles
The catalytic cycles of these palladium-catalyzed cross-coupling reactions share common fundamental steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (R-I) to form a Pd(II) complex (R-Pd-I). wikipedia.orgrsc.org This is often the rate-determining step. The weaker C-I bond compared to C-Br or C-Cl bonds facilitates this step.
Transmetalation (for Suzuki and Stille reactions): The organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium complex, displacing the halide. wikipedia.orgrsc.org
Carbopalladation/Migratory Insertion (for Heck reaction): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. wikipedia.orgrsc.org
In some C-N cross-coupling reactions, the iodide byproduct (e.g., NaI) can have an inhibitory effect on the catalytic cycle. nih.govmit.eduacs.org This can be mitigated by using a solvent system where the iodide salt is insoluble. nih.govmit.eduacs.org
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile handle for various chemical transformations, most notably esterification and amidation, to create a wide array of derivatives.
Esterification and Amidation Reactions
Esterification: This fundamental reaction involves the conversion of the carboxylic acid to an ester by reacting it with an alcohol, typically in the presence of an acid catalyst. iajpr.comresearchgate.net This process is crucial for synthesizing esters that have applications in various fields. iajpr.com For example, this compound can be esterified to produce compounds like benzoic acid 4-iodo-phenyl ester. sigmaaldrich.com
Amidation: The formation of an amide bond from the carboxylic acid can be achieved by reacting it with an amine. This reaction often requires a coupling reagent to activate the carboxylic acid. luxembourg-bio.com A variety of coupling reagents can be employed, and their effectiveness can depend on the specific substrates and reaction conditions. luxembourg-bio.com For instance, the amidation of benzoic acid derivatives can be achieved using reagents like DIC-HOPO, DMT-MM, and COMU-collidine, even in aqueous media. luxembourg-bio.com Boronic acid derivatives have also been shown to catalyze amidation reactions. rsc.orgrsc.org
Table 2: Synthesis of Amide and Ester Derivatives
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Benzylamine | N-Benzyl-4-(4-iodophenyl)benzamide | Amidation |
| This compound | Methanol | Methyl 4-(4-iodophenyl)benzoate | Esterification |
| 4-formylbenzoic acid | 4-hexyloxyaniline | 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid | Imine formation |
| This compound | Aniline (B41778) | N-Phenyl-4-(4-iodophenyl)benzamide | Amidation |
This table presents examples of potential amidation and esterification products derived from this compound and related starting materials.
Anhydride and Acyl Halide Formation
The carboxylic acid moiety of this compound is readily converted into more reactive derivatives such as acyl halides and anhydrides. These transformations are standard procedures in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions.
Acyl Halide Formation: The most common acyl halide derivative is the acyl chloride. 4-(4-Iodophenyl)benzoyl chloride can be synthesized by treating the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas. Other reagents like oxalyl chloride or phosphorus pentachloride can also be employed. For instance, a general method for preparing acyl chlorides involves refluxing the carboxylic acid with an excess of thionyl chloride. prepchem.comchemicalbook.com
Anhydride Formation: Symmetrical anhydrides of this compound can be prepared from the corresponding acyl chloride. One common method involves the reaction of the acyl chloride, such as 4-(4-Iodophenyl)benzoyl chloride, with a molar equivalent of the sodium salt of the parent acid (sodium 4-(4-iodophenyl)benzoate). Alternatively, reacting the acyl chloride with a base like pyridine (B92270) followed by the addition of the carboxylic acid can yield the anhydride. orgsyn.org This process involves the formation of a reactive acylpyridinium salt intermediate. While direct dehydration of the carboxylic acid using strong dehydrating agents is possible, it is often less efficient for aromatic acids compared to methods involving an acyl halide intermediate. libretexts.org
Table 1: Common Reagents for Acyl Halide and Anhydride Synthesis
| Transformation | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux, neat or in a solvent | chemicalbook.com |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, inert solvent | ||
| Phosphorus Pentachloride (PCl₅) | Inert solvent | ||
| Anhydride Formation | Acyl Chloride + Carboxylate Salt | Inert solvent | orgsyn.org |
| Acyl Chloride + Carboxylic Acid + Base (e.g., Pyridine) | Stirring, often with heating | orgsyn.org |
Decarboxylation Studies and Pathways
The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group and its replacement with a hydrogen atom, is a challenging transformation. wikipedia.org Unlike β-keto acids or certain aliphatic acids, arylcarboxylic acids like this compound possess a strong C-C bond between the aromatic ring and the carboxyl group, resulting in a high activation barrier for decarboxylation. d-nb.infonih.gov
Conventional thermal decarboxylation typically requires very high temperatures (often above 140°C) and may necessitate the presence of catalysts or specific ortho-substituents to proceed efficiently. d-nb.infonih.gov For benzoic acid itself, decarboxylation is often achieved by heating with soda lime (a mixture of NaOH and CaO). firsthope.co.in
Recent advancements have focused on radical decarboxylation pathways under milder conditions. One promising strategy involves the use of photoredox catalysis. For example, copper-catalyzed decarboxylative reactions can be initiated by photoinduced ligand-to-metal charge transfer (LMCT). d-nb.infonih.gov In this process, the carboxylate coordinates to a copper(II) center, and upon irradiation with light, an electron is transferred from the carboxylate to the metal. This generates an aroyloxyl radical, which readily loses CO₂ to form an aryl radical. This aryl radical can then be trapped or undergo further reactions.
Another relevant pathway is halodecarboxylation, where a carboxylic acid is converted into an aryl halide. acs.org While this compound already contains an iodine atom, studies on other aromatic acids show that reactions like the Hunsdiecker-Kochi reaction (using lead tetraacetate and a halogen source) can facilitate decarboxylation and halogenation. The presence of the existing iodo-substituent could influence the reactivity and regioselectivity of such processes.
Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl Core
The biphenyl core of this compound features two aromatic rings with distinct substitution patterns, influencing their susceptibility to further substitution reactions.
Electrophilic Aromatic Substitution (EAS): Electrophilic attacks on the biphenyl system are governed by the directing effects of the existing substituents: the carboxyl group (-COOH) and the iodo group (-I). makingmolecules.com
The -COOH group is a deactivating and meta-directing substituent. It withdraws electron density from the ring it is attached to, making it less reactive towards electrophiles. firsthope.co.inuci.edu
The -I group is also deactivating due to its inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. uci.edu
Consequently, the phenyl ring containing the carboxyl group is strongly deactivated. Electrophilic substitution, if it occurs, would preferentially happen on the iodine-substituted ring. The incoming electrophile will be directed to the positions ortho and para to the iodine atom. Since the para position is already occupied by the other phenyl ring, substitution will primarily occur at the positions ortho to the iodine (and meta to the other ring). Steric hindrance from the bulky iodine atom and the adjacent phenyl ring may influence the reaction rate and the ratio of products.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Ring Activity | Directing Effect | Applicable Ring in this compound |
|---|---|---|---|
| -COOH | Deactivating | meta | Phenyl ring A (with carboxyl group) |
| -I | Deactivating | ortho, para | Phenyl ring B (with iodo group) |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com
In this compound, the iodine atom can potentially serve as a leaving group. However, the molecule lacks strong activating groups ortho or para to the iodine. The carboxyl group is electron-withdrawing, but its effect is transmitted through the biphenyl system and is generally insufficient to activate the iodine for SNAr under standard conditions. libretexts.org Therefore, direct nucleophilic substitution of the iodine atom is unlikely to occur under mild conditions.
Substitution might be possible under very harsh conditions (high temperature and pressure) or via an alternative mechanism, such as the elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne (B1209423) intermediate and requires a very strong base like sodium amide (NaNH₂). pressbooks.pub
Development of Complex Molecular Architectures and Extended Conjugated Systems
This compound is a valuable bifunctional building block for constructing complex molecules and materials, particularly those with extended π-conjugated systems. wikipedia.org The iodo and carboxyl groups serve as orthogonal handles for synthetic elaboration.
The carbon-iodine bond is a key feature, making the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Common examples include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst to form a new C-C bond, extending the biphenyl system into a terphenyl or larger polyphenyl structure. vanderbilt.edu
Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne, which introduces an ethynyl (B1212043) linkage, creating a rigid and linear extension of the conjugated system. This is a common strategy for building molecular wires and optoelectronic materials.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond with a styrenyl-type linkage.
Stille Coupling: Reaction with an organostannane reagent, also catalyzed by palladium, to form C-C bonds. mdpi.com
These coupling reactions allow for the systematic extension of the molecular framework, leading to the synthesis of oligomers and polymers with tailored electronic and optical properties. The resulting extended conjugated systems are of great interest for applications in molecular electronics, organic light-emitting diodes (OLEDs), and sensors. mdpi.com
Simultaneously, the carboxylic acid group can be used for further derivatization. It can be converted into esters, amides, or other functional groups. mdpi.com This allows the attachment of the entire conjugated structure to other molecules, surfaces, or polymers. For instance, the formation of amide bonds is a common strategy for incorporating these rigid backbones into more complex supramolecular assemblies or biologically relevant molecules. nih.gov The combination of cross-coupling at the iodo-position and derivatization at the carboxyl-position provides a powerful and versatile strategy for the rational design of complex molecular architectures. researchgate.net
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(4-Iodophenyl)benzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, map out the proton and carbon environments and their interconnections.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The two phenyl rings are not chemically equivalent due to the different substituents (iodine and carboxylic acid). This results in two separate AA'BB' systems in the aromatic region, which appear as two pairs of doublets.
The protons on the benzoic acid ring (H-2, H-3, H-5, H-6) and the iodophenyl ring (H-2', H-3', H-5', H-6') give rise to these signals. The electron-withdrawing carboxylic acid group deshields the adjacent protons (H-3, H-5), shifting them downfield compared to the protons on the iodophenyl ring. The carboxylic acid proton itself is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | N/A | 1H |
| H-3, H-5 | ~8.15 | Doublet | ~8.5 | 2H |
| H-2', H-6' | ~7.85 | Doublet | ~8.5 | 2H |
| H-2, H-6 | ~7.70 | Doublet | ~8.5 | 2H |
| H-3', H-5' | ~7.45 | Doublet | ~8.5 | 2H |
The ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing at the lowest field (~167 ppm). The carbon atom bearing the iodine (C-4') is identified by its direct attachment to the heavy halogen atom, which shifts its resonance to a characteristic range (~95 ppm). The remaining four quaternary and four methine (CH) carbons can be assigned based on substituent effects and comparison with related compounds like 4-biphenylcarboxylic acid. rsc.org
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would simplify the spectrum by showing only carbons with attached protons. In this case, the four signals corresponding to the CH groups of the phenyl rings would appear as positive signals, while all four quaternary carbon signals (including the carbonyl) would be absent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
|---|---|---|
| C=O | ~167.5 | Quaternary (Absent) |
| C-1 | ~145.0 | Quaternary (Absent) |
| C-1' | ~139.5 | Quaternary (Absent) |
| C-3', C-5' | ~138.0 | CH (Positive) |
| C-3, C-5 | ~130.5 | CH (Positive) |
| C-4 | ~129.5 | Quaternary (Absent) |
| C-2', C-6' | ~129.0 | CH (Positive) |
| C-2, C-6 | ~127.5 | CH (Positive) |
| C-4' | ~95.0 | Quaternary (Absent) |
Two-dimensional NMR experiments would provide definitive confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the ortho-coupled protons on each ring (H-2 with H-3, and H-2' with H-3'), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the four CH carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for assigning quaternary carbons. Key expected correlations include:
Protons H-3/H-5 correlating to the carbonyl carbon (C=O).
Protons H-2/H-6 correlating to the biphenyl (B1667301) linkage carbon C-1'.
Protons H-2'/H-6' correlating to the biphenyl linkage carbon C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. Correlations would be expected between the ortho protons on adjacent rings (e.g., between H-2/H-6 and H-2'/H-6'), providing information about the preferred conformation and rotational barrier of the biphenyl system.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups within a molecule. The IR spectrum of a carboxylic acid is highly characteristic. echemi.com For this compound, the spectrum is dominated by absorptions from the carboxylic acid group and the substituted biphenyl core. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Description |
|---|---|---|---|
| O-H stretch | 3300–2500 | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. |
| Aromatic C-H stretch | 3100–3000 | Medium to Weak | Stretching of sp² C-H bonds on the phenyl rings. |
| C=O stretch | 1710–1680 | Strong, Sharp | Carbonyl stretch of an aromatic carboxylic acid. |
| Aromatic C=C stretch | 1610, 1580, 1480 | Medium to Strong | Ring stretching vibrations of the biphenyl system. |
| C-O stretch | 1320–1210 | Strong | Coupled with O-H in-plane bending. |
| O-H bend (out-of-plane) | ~920 | Medium, Broad | Out-of-plane bend of the hydroxyl group. |
| Aromatic C-H bend | 860-840 | Strong | Out-of-plane bending for 1,4-disubstituted rings. |
| C-I stretch | 600-500 | Medium to Weak | Stretching of the carbon-iodine bond. |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The molecular formula of this compound is C₁₃H₉IO₂, which corresponds to an exact mass of approximately 323.9647 g/mol . calpaclab.comchemicalbook.com
Electron ionization mass spectrometry (EI-MS) would lead to a characteristic fragmentation pattern. The molecular ion ([M]⁺•) would be prominent. Key fragmentation pathways for carboxylic acids involve the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. researchgate.net The presence of the C-I bond and the biphenyl linkage introduces other likely fragmentation routes.
Predicted Fragmentation Pathway:
[C₁₃H₉IO₂]⁺• (m/z ≈ 324): The molecular ion.
Loss of •OH: [M - 17]⁺ → [C₁₃H₈IO]⁺ (m/z ≈ 307), forming a stable acylium ion.
Loss of •COOH: [M - 45]⁺ → [C₁₂H₈I]⁺ (m/z ≈ 279), representing the 4-iodobiphenyl (B74954) cation.
Loss of •I: [M - 127]⁺ → [C₁₃H₉O₂]⁺ (m/z ≈ 197), corresponding to the 4-biphenylcarboxylic acid cation. This fragment would then follow the known fragmentation pattern of biphenyl-4-carboxylic acid. nist.gov
From m/z 307: Loss of CO → [C₁₂H₈I]⁺ (m/z ≈ 279).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. The spectrum of this compound is dominated by the extended π-conjugated system of the biphenyl core.
The primary electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are typically intense absorptions. The carboxylic acid group also possesses non-bonding electrons (n) on its oxygen atoms, allowing for weaker n → π* transitions. researchgate.net The extended conjugation of the two phenyl rings causes a bathochromic (red) shift to a longer wavelength of maximum absorbance (λ_max) compared to benzene (B151609) or benzoic acid. The λ_max is expected to be in the range of 260–290 nm.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.
For a compound like this compound, a single-crystal X-ray diffraction experiment would be performed. This involves growing a high-quality single crystal of the material, mounting it on a diffractometer, and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the crystal structure is solved and refined.
The data obtained from such an analysis would typically be presented in a crystallographic data table. While a specific dataset for this compound is not available, a representative table format with parameters that would be determined is shown below. These parameters define the unit cell of the crystal and the quality of the structural model.
Interactive Table: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the compound. | C₁₃H₉IO₂ |
| Formula Weight | The mass of one mole of the compound. | 324.11 g/mol |
| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell edges. | Data not available |
| α, β, γ (°) | The angles between the unit cell edges. | Data not available |
| Volume (ų) | The volume of the unit cell. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | Data not available |
| R-factor (%) | A measure of the agreement between the crystallographic model and the data. | Data not available |
Advanced Morphological Characterization in Self-Assembled Systems
The ability of molecules to self-assemble into ordered supramolecular structures is a key area of research in materials science. For amphiphilic or specifically functionalized molecules like this compound, understanding the morphology of these assemblies is critical.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of materials. For self-assembled structures, TEM can reveal details about the packing of molecules within an assembly, the dimensions of individual nanostructures, and their degree of order. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through.
While specific SEM and TEM studies on this compound are not documented in the available literature, research on similar aromatic carboxylic acids has shown the formation of various morphologies depending on the solvent and assembly conditions. These can range from simple crystalline precipitates to complex, hierarchical structures driven by a combination of hydrogen bonding, π-π stacking, and in this case, potential halogen bonding. The findings from such studies are crucial for designing materials with specific functions, such as in electronics, catalysis, or biomedical applications.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in the theoretical study of 4-(4-Iodophenyl)benzoic acid, offering a balance between computational cost and accuracy. DFT calculations have been employed to explore the molecule's electronic structure, conformational landscape, and to predict its spectroscopic properties.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound have been elucidated through DFT calculations, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity and electronic transitions.
The HOMO is primarily localized on the iodophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the benzoic acid moiety, suggesting this area is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its kinetic stability and the energy required for electronic excitation.
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 4.50 |
Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis would typically involve rotating the dihedral angle between the phenyl rings and the C-C bond connecting the carboxylic acid group to the phenyl ring. By calculating the energy at each rotational increment, a potential energy surface can be generated. This surface would reveal the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). For biphenyl (B1667301) systems, the lowest energy conformation is typically twisted, not planar, due to steric hindrance between the ortho-hydrogens on the adjacent rings. The presence of the iodine and carboxylic acid substituents would further influence the preferred conformation.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Frequencies: The theoretical vibrational spectrum of this compound has been calculated using DFT methods. These calculations can predict the frequencies of infrared (IR) and Raman active vibrational modes. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is predicted in the range of 1700-1750 cm⁻¹, while the O-H stretch is expected around 3500 cm⁻¹. The calculated frequencies are often scaled to better match experimental values.
NMR Chemical Shifts: While specific DFT studies predicting the NMR chemical shifts for this compound are not extensively documented, the methodology is standard. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) within the molecule, the chemical shifts can be predicted relative to a reference compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.
Table 2: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3550 |
| C=O Stretch | ~1720 |
| C-I Stretch | ~280 |
| Phenyl Ring C-H Stretch | ~3100-3000 |
| Phenyl Ring C=C Stretch | ~1600-1450 |
Note: These are approximate values and the actual calculated frequencies may vary based on the computational method.
Molecular Dynamics Simulations for Conformational Space Exploration
While specific molecular dynamics (MD) simulations for this compound are not widely reported, this computational technique is highly suitable for exploring its conformational space and dynamic behavior. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic interactions.
For this compound, an MD simulation would provide insights into the flexibility of the biphenyl linkage and the dynamics of the carboxylic acid group. Such simulations could be performed in various environments, such as in a vacuum to study the intrinsic dynamics of a single molecule, or in a solvent to understand its behavior in solution. The results would include trajectories of atomic positions, from which conformational preferences, rotational barriers, and the formation of intra- and intermolecular hydrogen bonds could be analyzed.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states, and calculating their relative energies.
For this compound, computational studies could be used to investigate various reactions, such as the esterification of the carboxylic acid group or cross-coupling reactions at the carbon-iodine bond. For example, in a hypothetical esterification reaction, DFT calculations could be used to determine the activation energy barrier for the nucleophilic attack of an alcohol on the carbonyl carbon, and to identify the structure of the tetrahedral intermediate. Such studies provide a detailed, atomistic understanding of reaction pathways and can help in optimizing reaction conditions. While specific mechanistic studies on this molecule are not prominent in the literature, investigations on the decarboxylation of benzoic acid have been performed using DFT, providing a framework for how such reactions could be studied for its derivatives. ajgreenchem.com
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
Non-covalent interactions play a crucial role in the solid-state structure and molecular recognition properties of this compound.
Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. In the solid state, it is expected that this compound molecules will form dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. Computational analysis can quantify the strength of these hydrogen bonds and determine the geometry of the resulting dimer.
Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic region on another molecule. Computational studies can map the molecular electrostatic potential surface to visualize the σ-hole on the iodine atom and predict its propensity to form halogen bonds with Lewis bases. These interactions are significant in crystal engineering and the design of supramolecular assemblies.
Applications in Advanced Materials and Supramolecular Systems
Role as a Linker in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Reticular chemistry is a powerful approach to the synthesis of crystalline materials like MOFs and COFs, where molecular building blocks are linked to form predetermined network structures. researchgate.net The predictable geometry of 4-(4-Iodophenyl)benzoic acid is crucial for the application of these design principles. mdpi.comberkeley.edu
Predictable Geometry: As a linear, rigid linker, it promotes the formation of well-defined, ordered frameworks. When combined with specific metal-based secondary building units (SBUs), its length and connectivity allow for the targeted synthesis of frameworks with specific topologies (e.g., pcu, tbo). nih.govberkeley.edu
Isoreticular Expansion: By systematically replacing a standard linear linker like terephthalic acid with the longer this compound, it is possible to create a series of isoreticular (same topology) frameworks with expanded pore sizes. This principle allows for fine-tuning of material properties without altering the underlying network structure.
The table below illustrates how the choice of linker geometry dictates the resulting framework dimensionality, a core concept in reticular chemistry.
| Linker Geometry | Typical Framework Dimensionality |
| Linear (Ditopic) | 1D Chains, 2D Layers, 3D Frameworks |
| Trigonal (Tritopic) | 2D Layers, 3D Frameworks |
| Tetrahedral (Tetratopic) | 3D Frameworks |
This table is generated based on established principles of reticular chemistry.
The porosity of MOFs and COFs is a direct consequence of the length and nature of the organic linkers used in their synthesis. dntb.gov.ua The use of this compound allows for precise control over these properties.
Pore Size Control: The length of the this compound linker directly influences the resulting pore dimensions of the framework. Compared to a smaller linker such as 1,4-benzenedicarboxylic acid (BDC), this biphenyl-based linker will generate larger pores, which can be advantageous for the adsorption of larger guest molecules. nih.gov
Surface Functionality: The iodine atom lines the internal pores of the framework, modifying the surface chemistry. This can enhance selectivity in adsorption applications, for instance, through specific interactions with soft Lewis acids or other polarizable molecules. While functional groups can tune surface properties, factors like interpenetration—where multiple identical frameworks grow through one another—can reduce the accessible porosity and must be controlled during synthesis. x-mol.com
One of the most significant advantages of incorporating this compound into a framework is the potential for post-synthetic modification (PSM). mdpi.com The carbon-iodine bond is a versatile chemical handle that allows for the covalent modification of the framework after its initial synthesis, enabling the introduction of new functionalities that might not be compatible with the initial solvothermal synthesis conditions. mdpi.com
The iodine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of functional groups onto the linker backbone within the crystalline framework. rsc.orgresearchgate.net
The table below summarizes key PSM reactions that can be performed on a framework constructed with this compound.
| Reaction Name | Reagent | New Functional Group Introduced |
| Sonogashira Coupling | Terminal Alkyne | Alkyne (-C≡C-R) |
| Suzuki Coupling | Boronic Acid | Aryl or Vinyl Group (-R) |
| Heck Coupling | Alkene | Alkene (-CH=CH-R) |
| Buchwald-Hartwig Amination | Amine | Amine (-NR₂) |
| Stille Coupling | Organostannane | Aryl, Vinyl, or Alkyl Group (-R) |
This table illustrates potential post-synthetic modifications based on established organometallic reactions involving aryl iodides.
This PSM capability transforms a simple iodo-functionalized MOF into a versatile platform for creating a family of isostructural materials with tailored chemical properties for applications in catalysis, sensing, and selective separations. researchgate.net
Building Block for Polymeric Materials
While this compound is a monocarboxylic acid and thus cannot directly act as a monomer for step-growth polymerization, its rigid biphenyl (B1667301) structure and reactive iodine atom make it a valuable precursor for creating specialized monomers for high-performance polymers. It can be chemically modified to produce difunctional monomers suitable for polymerization into polyamides, polyesters, and polyimides.
To be incorporated into the main chain of these polymers, this compound must first be converted into a difunctional monomer, such as a dicarboxylic acid, a diamine, or a diol.
Polyamides: Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. A diamine monomer derived from this compound could be synthesized and then reacted with an aromatic diacid chloride (e.g., terephthaloyl chloride) via low-temperature polycondensation to yield a functional polyamide. nih.gov
Polyesters: Aromatic polyesters are valued for their high glass transition temperatures and mechanical properties. A dicarboxylic acid monomer derived from this compound could undergo melt polycondensation with a diol like ethylene (B1197577) glycol or 1,4-butanediol (B3395766) to produce a polyester (B1180765) with a functional iodophenyl group. nih.gov
Polyimides: Polyimides are a class of high-performance polymers with outstanding thermal stability. A diamine monomer containing the 4-(4-iodophenyl)phenyl moiety can be reacted with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a two-step process. This involves forming a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, insoluble polyimide. wikipedia.orgmdpi.com
The incorporation of the 4-(4-Iodophenyl)phenyl moiety into a polymer backbone has predictable and significant effects on the material's properties. nih.govnih.gov The relationship between the monomer structure and the final polymer properties is a central theme in polymer science.
Thermal Properties: The rigid, aromatic nature of the biphenyl group restricts segmental motion of the polymer chains. This leads to high glass transition temperatures (Tg) and excellent thermal stability, making the derived polymers suitable for high-temperature applications.
Mechanical Properties: The rigidity of the backbone contributes to a high tensile strength and modulus. These polymers are expected to be strong, stiff, and creep-resistant.
Solubility: While the aromatic structure generally reduces solubility, the presence of the large iodine atom can disrupt chain packing, potentially improving solubility in some organic solvents compared to non-substituted analogues.
Optical Properties: The extended π-conjugated system of the biphenyl group and the presence of the heavy, polarizable iodine atom would result in a high refractive index.
Flame Retardancy: The presence of halogen atoms, such as iodine, is known to impart flame-retardant properties to polymers.
The expected influence of the 4-(4-Iodophenyl)phenyl moiety on polymer properties is summarized in the table below.
| Property | Influence of 4-(4-Iodophenyl)phenyl Moiety | Rationale |
| Glass Transition Temp. (Tg) | Increase | Rigid aromatic backbone restricts chain mobility. |
| Thermal Stability | High | Strong aromatic C-C and C-H bonds. |
| Tensile Strength & Modulus | Increase | Stiff polymer chains resist deformation. |
| Solubility | Potentially Improved | Bulky iodine atom can hinder efficient chain packing. |
| Refractive Index | Increase | Extended conjugation and highly polarizable iodine atom. |
| Flame Retardancy | Enhanced | Halogenated compounds can interfere with combustion radical reactions. |
This table is based on established structure-property relationships in polymer science.
Self-Assembly into Supramolecular Architectures
The molecular structure of this compound, featuring a rigid biphenyl core, a hydrogen-bonding carboxylic acid group, and a terminal iodine atom capable of halogen bonding, provides a foundation for its self-assembly into ordered supramolecular structures. These non-covalent interactions drive the organization of molecules into architectures like liquid crystals, organic gels, and self-assembled monolayers.
Liquid Crystals
Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals, exhibiting long-range orientational order. mdpi.com The formation of liquid crystalline phases, or mesophases, is common among molecules with rigid, rod-like structures, such as those derived from benzoic acid. mdpi.com Hydrogen bonding between the carboxylic acid groups of benzoic acid derivatives often leads to the formation of dimeric structures, which enhances the molecular anisotropy and promotes the formation of mesophases.
While specific studies detailing the liquid crystalline behavior of this compound are not prevalent, the properties of analogous compounds offer significant insight. For instance, series of 4-n-alkanoyloxy benzoic acids and 4-(4-alkyloxyphenylazo) benzoic acids are known to exhibit thermotropic liquid crystalline properties, forming nematic and smectic phases upon heating. nih.govunibuc.ro The stability of these phases is influenced by the length of the alkyl chains and the nature of the core structure. Given its structural similarities, it is plausible that this compound could form supramolecular liquid crystalline complexes, particularly when mixed with other mesogenic or non-mesogenic compounds through hydrogen-bonding interactions. researchgate.net
Organic Gels and Self-Assembled Monolayers
The ability of this compound to act as a gelator in organic solvents is an area requiring further investigation. However, its capacity to form self-assembled monolayers (SAMs) on various substrates is well-supported by research on related benzoic acid materials. SAMs are highly ordered molecular assemblies that form spontaneously on a surface. The carboxylic acid group serves as an effective anchor, binding to metal oxide surfaces like indium tin oxide (ITO).
In the context of advanced materials, benzoic acid derivatives have been employed as "post-assembly" molecules. They can effectively fill voids between the primary molecules of a SAM, leading to a denser and more uniform hole-selective layer. researchgate.net This strategy has been shown to passivate the underlying interface in perovskite solar cells, contributing to improved device efficiency and stability. researchgate.net The rigid biphenyl structure of this compound would facilitate the necessary intermolecular π–π interactions to form a densely packed and ordered monolayer, which is crucial for enhancing charge extraction and transport at interfaces. nih.gov
Integration into Organic Electronic Materials
The electronic properties of this compound make it a candidate for integration into organic electronic devices. Its primary role is often as a component of an interfacial layer, such as a SAM, which modifies the electronic landscape between different layers of a device, for example, in organic photovoltaics (OPVs) and perovskite solar cells (PSCs).
Charge Transport Properties
Direct measurements of the bulk charge transport properties of this compound are not extensively documented. However, its impact on charge transport when assembled as a monolayer at an electrode interface is significant. SAMs composed of molecules with similar carbazole (B46965) and phosphonic or benzoic acid functionalities are widely used as hole-extracting or hole-transporting layers. iciq.orgnih.gov
These monolayers can significantly alter the work function of an electrode, leading to more favorable energy level alignment with the adjacent active layer. nih.gov This improved alignment reduces the energy barrier for charge extraction, resulting in lower interface resistance and more efficient hole transport. nih.gov Furthermore, a well-ordered SAM can passivate surface defects, which in turn suppresses trap-assisted recombination of charge carriers and leads to longer carrier lifetimes. nih.gov The application of such SAMs has demonstrably improved the power conversion efficiency of OPV and PSC devices. nih.gov
Table 1: Impact of Functional SAMs on Organic Solar Cell Performance
| SAM Molecule | Anode | Work Function (eV) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Br-2PACz | ITO/Br-2PACz | -5.81 | 18.4% | nih.gov |
| MeO-2PACz | ITO/MeO-2PACz | 4.58 | 14.5% | nih.gov |
Light-Emitting Characteristics (if applicable)
Specific research into the light-emitting characteristics of this compound is limited. However, studies on related benzoic acid derivatives provide insights into its potential photoluminescent behavior. For example, liquid crystalline 4-alkoyloxy benzoic acids exhibit broad photoluminescence emission spectra in the blue-green region of the visible spectrum (approximately 410–575 nm) when excited with ultraviolet light (~320 nm). nih.gov The emission peak can shift depending on the length of the alkyl side chain. nih.gov This fluorescence is attributed to the electronic transitions within the aromatic core. Given its conjugated biphenyl structure, this compound may possess similar light-emitting properties, although detailed characterization is required to confirm this.
Table 2: Photoluminescence Data for Related Benzoic Acid Derivatives
| Compound Family | Excitation Wavelength (nm) | Emission Range (nm) | Peak Emission (nm) | Reference |
|---|---|---|---|---|
| 4-alkanoyloxy benzoic acids | 320 | 410–575 | ~460 | nih.gov |
Surface Functionalization and Hybrid Materials Development
The chemical structure of this compound makes it a versatile molecule for surface functionalization and the creation of hybrid materials. The carboxylic acid group provides a strong anchoring point to a wide range of inorganic surfaces, particularly metal oxides, while the iodophenyl group offers a site for further chemical modification.
The functionalization of electrode surfaces, such as ITO or nickel oxide (NiOx), with a monolayer of molecules like this compound is a key strategy in the development of high-performance organic electronic devices. nih.gov This surface modification creates a hybrid interface with tailored electronic properties. For instance, anchoring these molecules can adjust the work function of the electrode to better match the energy levels of the active material, thereby enhancing charge injection or extraction. nih.gov
Applications in Catalysis and Organic Synthetic Methodologies
Precursor for Advanced Ligand Synthesis
The distinct reactivity of the carboxy and iodo functionalities on the 4-(4-Iodophenyl)benzoic acid backbone makes it a valuable precursor for creating sophisticated ligands used in transition metal catalysis. These ligands are engineered to fine-tune the electronic and steric properties of a metal center, thereby controlling the activity, selectivity, and efficiency of catalytic transformations.
Phosphines are a cornerstone class of ligands in homogeneous catalysis, valued for their strong σ-donating properties and tunable steric bulk. researchgate.nettcichemicals.com this compound provides a robust scaffold for synthesizing novel phosphine (B1218219) ligands. The carbon-iodine bond is a key reactive site for introducing the phosphorus moiety.
A common strategy involves the conversion of the aryl iodide to an organometallic intermediate (e.g., Grignard or organolithium reagent) followed by reaction with a phosphorus electrophile like chlorodiphenylphosphine (B86185) or phosphorus trichloride. Alternatively, palladium-catalyzed C-P cross-coupling reactions can be employed. rsc.org The carboxylic acid group can be retained for further functionalization, such as anchoring the ligand to a solid support or introducing additional coordinating groups.
Synthetic Strategies for Phosphine Ligands from this compound:
| Step | Method | Reagents | Intermediate/Product | Purpose |
| 1 | Metal-Halogen Exchange | n-BuLi or Mg | 4-(4-Lithiophenyl)benzoic acid or Grignard equivalent | Generates a nucleophilic aryl species. |
| 2 | Phosphinylation | PCl₃, R₂PCl | Tris(4'-carboxy-[1,1'-biphenyl]-4-yl)phosphine or related phosphines | Introduces the phosphorus atom. |
| 3 | Reduction (if P=O) | SiHCl₃ | Tertiary Phosphine | Converts stable phosphine oxide to the active phosphine ligand. researchgate.net |
These resulting phosphine ligands, incorporating the biphenyl-4-carboxylic acid structure, can be used in various transition-metal-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.com The rigid biphenyl (B1667301) backbone can influence the geometry and stability of the resulting metal complexes.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered superior to phosphines due to their strong σ-donation and exceptional stability imparted to metal complexes. scripps.eduresearchgate.net The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, allows for systematic variation of the substituents on the nitrogen atoms, which dictates the steric and electronic environment around the metal center. beilstein-journals.orgnih.gov
This compound can be incorporated as an N-substituent in the synthesis of NHC precursors. The general approach involves using an aniline (B41778) derived from the parent molecule, 4-amino-4'-iodobiphenyl, which can be synthesized from this compound. This amine is then used to construct the heterocyclic core of the NHC precursor. researchgate.net
General Synthesis of an NHC Precursor:
| Step | Description | Starting Materials | Product |
| 1 | Amine Synthesis | Derivative of this compound | 4-Iodo-[1,1'-biphenyl]-4-amine |
| 2 | Imine Formation | 4-Iodo-[1,1'-biphenyl]-4-amine, Glyoxal | Diimine intermediate |
| 3 | Cyclization | Diimine, Paraformaldehyde, Acid | Imidazolium salt (NHC Precursor) |
The resulting NHC precursor bears the 4-iodophenyl group, which can be further modified post-synthesis using cross-coupling reactions. This modular approach allows for the creation of a library of ligands with diverse properties for applications in reactions like olefin metathesis and C-H activation. nih.gov
Role as a Reactive Intermediate in Complex Organic Synthesis
In multi-step organic syntheses, molecules that contain multiple, orthogonally reactive functional groups are invaluable as reactive intermediates. nih.govresearchgate.net this compound fits this role perfectly. The aryl iodide can participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the carboxylic acid can undergo standard transformations such as esterification, amidation, or reduction.
This dual reactivity allows for sequential bond formation. For instance, the iodo group can be used first to construct a complex carbon skeleton via a Suzuki coupling. Subsequently, the carboxylic acid can be converted into an amide to connect another molecular fragment. This strategic use as an intermediate enables the efficient assembly of complex target molecules, including pharmaceuticals and materials. nih.gov
Exploration of Catalytic Properties of Derivatives (e.g., Metal-Free Catalysis, Photocatalysis)
The scaffold of this compound is a platform for developing novel organocatalysts. The field of metal-free catalysis seeks to replace traditional, often toxic and expensive, heavy metal catalysts with more sustainable alternatives. pcimag.com
One area of interest is hypervalent iodine chemistry. The iodo- group in this compound can be oxidized to a hypervalent iodine(III) or iodine(V) species. These derivatives can act as powerful oxidizing agents and facilitate a range of transformations, such as oxidative couplings and rearrangements, without the need for a metal catalyst. beilstein-journals.org For example, a derivative could be designed to catalyze the formation of C-N bonds in a metal-free amidation reaction. researchgate.net
Furthermore, the biphenyl core of the molecule is a common structural motif in photoredox catalysts. By functionalizing the molecule with appropriate chromophores and redox-active sites, derivatives of this compound could be engineered to participate in light-driven chemical reactions. These photocatalysts can mediate a variety of transformations, including radical reactions and C-H functionalizations, under mild conditions.
Contribution to Novel Synthetic Route Development
The commercial availability and predictable reactivity of this compound make it a valuable starting material for developing new synthetic pathways. beilstein-journals.org Its bifunctional nature allows chemists to design convergent synthetic routes, where different parts of a complex molecule are synthesized separately and then joined together using the reactive handles provided by the building block.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
Traditional batch synthesis, while foundational, often presents challenges in scalability, process control, and safety. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, is emerging as a powerful alternative for the synthesis of specialty chemicals like 4-(4-Iodophenyl)benzoic acid. acsgcipr.orgacs.orgmdpi.com The synthesis of this compound and its derivatives frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netajgreenchem.comscirp.org These reactions are particularly amenable to flow chemistry, which offers enhanced control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility. acsgcipr.orgmdpi.comacs.org
The use of packed-bed reactors with immobilized palladium catalysts is a promising strategy for the continuous-flow Suzuki coupling to produce biphenyl (B1667301) carboxylic acids. acs.orgmdpi.com This approach not only enhances reaction efficiency but also simplifies catalyst separation and recycling, a key aspect of green chemistry. mdpi.com Furthermore, integrating flow reactors with automated platforms, guided by real-time monitoring and machine learning algorithms, could enable rapid optimization of reaction conditions and on-demand synthesis of this compound derivatives. This automation can accelerate the discovery of new materials by allowing for the rapid generation of libraries of related compounds for screening.
| Parameter | Batch Synthesis | Flow Chemistry | Potential Advantage for this compound Synthesis |
| Scalability | Often challenging, requires re-optimization | More straightforward, linear scaling | Faster transition from lab to pilot scale production. specificpolymers.com |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio | Improved safety and control over exothermic coupling reactions. |
| Mixing | Can be inefficient, leading to side products | Rapid and efficient | Higher product purity and yield. |
| Process Control | Manual or semi-automated | Fully automated with real-time feedback | Precise control over product specifications. |
| Catalyst Use | Homogeneous catalyst recovery is difficult | Can use immobilized catalysts for easy reuse | Reduced cost and environmental impact. mdpi.com |
Exploration of Sustainable and Renewable Synthesis Strategies
The chemical industry is increasingly focused on developing greener and more sustainable processes. For this compound, this involves exploring renewable starting materials and more environmentally benign reaction conditions. While the compound itself is not naturally occurring, its precursors, benzoic acid and related aromatic compounds, can potentially be derived from renewable feedstocks.
Lignin (B12514952), a complex polymer found in plant biomass, is a rich source of aromatic compounds. rsc.org Research into lignin valorization has shown that benzoic acid derivatives can be produced through oxidative cleavage, offering a potential bio-based route to key synthetic intermediates. rsc.org Similarly, microbial fermentation processes are being developed to convert simple sugars into aromatic acids like 4-hydroxybenzoic acid and benzoic acid. nih.govmdpi.com These bio-based platform chemicals could then be functionalized through halogenation and coupling reactions to produce this compound.
Another avenue for sustainable synthesis is the use of greener reaction media and catalysts. Water-soluble catalysts for Suzuki-Miyaura coupling reactions have been developed, allowing the synthesis of biphenyl carboxylic acids to be performed in aqueous media, significantly reducing the reliance on volatile organic solvents. researchgate.netscirp.org Furthermore, research into photocatalysis, potentially using sunlight as an energy source, could offer a low-energy pathway for the cross-coupling reactions involved in its synthesis. acs.org
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced, non-invasive characterization techniques that allow for in-situ monitoring are becoming indispensable tools for chemical process development. Process Analytical Technology (PAT) enables real-time analysis of critical process parameters, ensuring quality and consistency. crystallizationsystems.com
For the synthesis and purification of this compound, techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. crystallizationsystems.com Raman spectroscopy is particularly well-suited for monitoring Suzuki-Miyaura coupling reactions, as it can track the consumption of starting materials and the formation of the biphenyl product directly in the reaction vessel. nih.govresearchgate.netshoko-sc.co.jp
During purification, crystallization is a critical step that determines the final purity and physical properties of the compound. In-situ monitoring of crystallization using Raman spectroscopy can provide detailed insights into nucleation, crystal growth, and polymorphic transformations. acs.orgnih.govrsc.org This allows for precise control over the crystallization process to consistently produce the desired crystal form with optimal purity and morphology. crystallizationsystems.comrsc.org
| Technique | Information Provided | Application in this compound |
| In-situ Raman Spectroscopy | Molecular vibrations, concentration, solid-state form | Monitoring reaction kinetics of Suzuki coupling; controlling crystallization and polymorphism. crystallizationsystems.comnih.govresearchgate.netrsc.org |
| In-situ FTIR Spectroscopy | Functional group analysis, concentration | Tracking conversion of functional groups during synthesis. |
| Focused Beam Reflectance Measurement (FBRM) | Particle size and count | Optimizing crystal size distribution during crystallization. |
| Particle Vision and Measurement (PVM) | Particle shape and morphology | Visualizing crystal habit and detecting agglomeration in real-time. acs.org |
Theoretical Prediction of Novel Properties for Materials Design
Computational chemistry and materials modeling are powerful tools for accelerating the design and discovery of new materials. By predicting the properties of molecules and materials before they are synthesized, researchers can prioritize the most promising candidates for experimental investigation. For this compound, theoretical methods like Density Functional Theory (DFT) can be used to predict its geometric and electronic properties, such as molecular electrostatic potential and dipole moment. nih.govnih.govresearchgate.net
These computational studies are particularly valuable for designing new liquid crystals, metal-organic frameworks (MOFs), and other functional materials. nih.gov For example, the shape, polarity, and conformational flexibility of molecules derived from this compound can be modeled to predict their suitability for forming liquid crystalline phases.
The presence of the iodine atom in the molecule is of particular interest for theoretical studies due to its ability to form halogen bonds. nih.govacs.org A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.goviucr.orgacs.org Computational models can predict the strength and directionality of these halogen bonds, which can be exploited in crystal engineering to control the self-assembly of molecules into desired supramolecular architectures. nih.goviucr.org This predictive capability allows for the rational design of co-crystals and other materials where the precise arrangement of molecules is critical to their function. acs.org
Challenges and Opportunities in Bridging Fundamental Research and Applied Chemical Sciences
Translating a promising compound like this compound from fundamental laboratory research to large-scale industrial application presents numerous challenges and opportunities. globalchemlab.orgkewaunee.in The primary challenges include process scale-up, cost-effectiveness, and regulatory compliance. nih.govworldpharmatoday.com
Challenges:
Scale-Up: A synthetic route that is efficient on a gram scale may not be viable for kilogram or ton-scale production. globalchemlab.orgworldpharmatoday.com Issues such as heat transfer, mixing efficiency, and reagent handling become more critical at larger scales. kewaunee.inworldpharmatoday.com The use of palladium catalysts, common in the synthesis of this compound, also presents challenges related to cost and the need to reduce residual metal content in the final product to parts-per-million (ppm) levels, especially for pharmaceutical applications. nih.govnih.gov
Reproducibility and Quality Control: Ensuring consistent product quality across different batches and scales is essential. This requires robust process control, which can be facilitated by the advanced in-situ monitoring techniques discussed previously. acs.orgnih.gov
Opportunities:
Process Intensification: Technologies like flow chemistry offer a significant opportunity to overcome scale-up challenges. researchgate.net Continuous processing can lead to safer, more efficient, and more consistent manufacturing processes. acsgcipr.org
Green Chemistry: The drive for sustainability provides an opportunity to develop innovative, environmentally friendly synthetic routes. rsc.orgmdpi.com The use of bio-based feedstocks and greener solvents can reduce the environmental footprint and potentially lower costs. researchgate.netnih.gov
New Applications: Bridging the gap between research and application can be accelerated by a clearer understanding of the structure-property relationships of materials derived from this compound. acs.org Collaboration between academic researchers and industrial chemists is crucial for identifying and developing commercially viable applications for novel materials. nih.gov
The future of this compound lies in the convergence of these emerging research directions. The integration of automated flow synthesis, sustainable production methods, advanced in-situ analytics, and predictive computational modeling will enable the efficient, controlled, and environmentally responsible production of this important chemical building block, paving the way for the next generation of advanced materials.
Q & A
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Detection at 254 nm .
- UV-Vis spectroscopy : Aromatic π→π* transitions at 265 nm (ε=12,000 M⁻¹cm⁻¹) confirm conjugation .
- NMR : ¹H NMR (DMSO-d₆): δ 8.2 (d, aromatic H), δ 12.1 (s, COOH) .
Advanced Tip : Couple HPLC with mass spectrometry (LC-MS) to detect trace oxidation byproducts (e.g., iodobenzene derivatives) .
How does this compound interact with cytochrome P450 enzymes?
Advanced Research Question
The compound acts as a competitive inhibitor of CYP199A4 via coordination to the heme iron. Key findings:
- Binding affinity : Kd = 1.2 μM (UV-Vis titration) .
- Oxidation : Under NADH/O₂, the imidazole moiety is oxidized to 4-[[2-(formylamino)acetyl]amino]benzoic acid (confirmed by LC-MS/MS) .
- pH dependence : Binding strength decreases at pH >7 due to deprotonation of the carboxylic group .
Table 3 : Enzyme inhibition data
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| CYP199A4 | 2.5 | Competitive |
| CYP3A4 | >50 | Non-competitive |
What computational methods predict the compound’s reactivity in drug design?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:
- Electrophilicity : The iodine atom enhances electrophilic aromatic substitution (ω = 4.2 eV) .
- Solubility : LogP = 2.3 (experimental: 2.1) indicates moderate lipid membrane permeability .
- pKa : Carboxylic acid group pKa = 3.8 (calculated vs. experimental 4.0) .
Figure 1 : Electron localization function (ELF) map shows high electron density at the iodine site, explaining its susceptibility to nucleophilic attack .
How do structural modifications alter biological activity?
Advanced Research Question
Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity:
- Antibacterial : 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid shows MIC = 8 μg/mL against E. coli .
- Enzyme inhibition : Adding a triazole group increases CYP199A4 binding by 30% .
Table 4 : Structure-activity relationships
| Derivative | MIC (μg/mL) | CYP199A4 IC₅₀ (μM) |
|---|---|---|
| Parent compound | >64 | 2.5 |
| -NO₂ substituted | 16 | 1.8 |
| -CF₃ substituted | 8 | 1.2 |
What are the best practices for handling and storage?
Basic Research Question
- Storage : -20°C under argon; avoid light (iodine is photosensitive) .
- Safety : Use nitrile gloves and fume hoods; LD₅₀ (oral, rat) = 1200 mg/kg .
- Decontamination : Neutralize spills with 10% sodium bicarbonate .
How can contradictions in reported solubility data be resolved?
Advanced Research Question
Discrepancies arise from solvent polarity and measurement techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
